molecular formula C13H9ClO B147907 3-(4-Chlorophenyl)benzaldehyde CAS No. 139502-80-0

3-(4-Chlorophenyl)benzaldehyde

Cat. No.: B147907
CAS No.: 139502-80-0
M. Wt: 216.66 g/mol
InChI Key: JIBHWLKAALCSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C13H9ClO. It consists of a benzene ring substituted with a chlorine atom at the para position and an aldehyde group at the meta position. This compound is a colorless solid with a characteristic odor and is soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Chlorophenyl)benzaldehyde can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Chlorophenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic applications, including anti-tumor and anti-inflammatory activities.

    Industry: It is used in the production of polymers, inks, and other materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)benzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. Additionally, the chlorine substituent can enhance the compound’s binding affinity to specific receptors or enzymes .

Comparison with Similar Compounds

  • 4-Chlorobenzaldehyde
  • 3-Chlorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 4-Bromobenzaldehyde

Comparison: 3-(4-Chlorophenyl)benzaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the chlorine substituent can influence the compound’s electron density and steric properties, affecting its reactivity in substitution reactions. Additionally, the position of the aldehyde group can impact the compound’s ability to form specific interactions with biological targets .

Properties

IUPAC Name

3-(4-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBHWLKAALCSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362741
Record name 3-(4-Chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139502-80-0
Record name 3-(4-Chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.